BAY36-7620 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) subtype. [, ] It exhibits inverse agonist activity, meaning it can suppress the basal activity of constitutively active mGluR1a receptors. [, ] BAY36-7620 is widely employed in scientific research as a pharmacological tool to investigate the physiological and pathological roles of mGluR1 in various biological systems, including the central nervous system and cancer cells. [, , ]
Related Compounds
Compound Description: (3H)R214127 is a potent and selective radioligand for the mGlu1 receptor. [] It demonstrates high affinity binding to rat mGlu1a receptors, similar to BAY36-7620. [] Binding studies reveal that (3H)R214127, NPS 2390, BAY 36-7620, and CPCCOEt likely bind to the same site or mutually exclusive sites on the mGlu1 receptor. []
Relevance: Like BAY36-7620, (3H)R214127 acts as a non-competitive antagonist of the mGlu1 receptor. [] Unlike competitive ligands like glutamate and quisqualate, it does not bind to the glutamate-binding pocket. [] The structural similarities between (3H)R214127 and BAY36-7620 suggest they may share a similar binding mechanism and target the transmembrane region of the mGlu1 receptor. []
Compound Description: NPS 2390 is a potent non-competitive mGlu1 receptor antagonist. [] It completely blocks the binding of (3H)R214127 to rat mGlu1a receptors. []
Relevance: NPS 2390 and BAY36-7620 are both potent and selective non-competitive antagonists of the mGlu1 receptor. [, ] Their ability to block (3H)R214127 binding suggests they may share a common binding site on the receptor, potentially within the transmembrane domain. []
Compound Description: BAY36-7620 is a potent and selective non-competitive antagonist with inverse agonist activity at mGlu1 receptors. [] It inhibits both agonist-induced and constitutive activity of the mGlu1a receptor. [] Studies suggest BAY36-7620 exerts its effects by binding to the transmembrane region of the mGlu1 receptor, specifically within transmembrane helices 4 to 7. []
Compound Description: MPEP is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. [] It effectively inhibits mGlu5 receptor signaling in various neuronal populations. []
Relevance: While structurally distinct from BAY36-7620, MPEP provides insights into the functional interplay between mGlu1 and mGlu5 receptors. [] Studies using MPEP in conjunction with BAY36-7620 reveal a cooperative signaling mechanism between these receptor subtypes. [] The ability of MPEP to modulate mGlu5 activity and subsequently impact mGlu1 signaling highlights the complex interplay between these receptors and their potential as therapeutic targets.
Riluzole
Compound Description: Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis, believed to inhibit glutamate release. [, , , , ] It demonstrates anti-cancer properties in various cancer models, including breast cancer and melanoma. [, , , , ] Riluzole exhibits a broader mechanism of action compared to BAY36-7620, affecting cell cycle progression, DNA damage response, and cellular metabolism. [, ]
Relevance: Riluzole, although not structurally related to BAY36-7620, is investigated alongside BAY36-7620 in several studies exploring the role of glutamate signaling in cancer. [, , , , ] While both compounds demonstrate anti-cancer effects, riluzole exhibits broader activity, suggesting potential off-target effects or involvement in multiple signaling pathways. [, ] The comparison between riluzole and BAY36-7620 helps dissect the specific contributions of mGlu1 receptor antagonism from other mechanisms in mediating anti-cancer effects.
LY367385
Compound Description: LY367385 is an mGlu1 receptor antagonist, exhibiting inverse agonist activity at mGlu1a receptors. [, ] It inhibits both constitutive and agonist-induced mGlu1 receptor signaling. [] LY367385, similar to BAY36-7620, can suppress the constitutive internalization of the mGlu1a receptor. []
Relevance: LY367385 shares a similar pharmacological profile with BAY36-7620, acting as an inverse agonist at the mGlu1a receptor. [, ] Both compounds demonstrate the ability to inhibit constitutive receptor activity and internalization, suggesting a shared mechanism of action. [] The structural similarities between LY367385 and BAY36-7620 provide further support for their similar binding mode and target site on the mGlu1 receptor.
L-Quisqualic acid
Compound Description: L-Quisqualic acid is an agonist of mGlu1 receptors. [] It activates mGlu1 receptors, leading to downstream signaling events. []
Relevance: L-Quisqualic acid serves as a pharmacological tool to counteract the inhibitory effects of mGlu1 antagonists like BAY36-7620. [] By activating mGlu1 receptors, L-Quisqualic acid can reverse the anti-cancer effects mediated by mGlu1 receptor blockade. []
LY354740
Compound Description: LY354740 is a potent agonist of mGlu2/3 receptors. [] It activates these receptors, leading to downstream signaling events and potential neuroprotective effects. []
Relevance: Although not directly interacting with mGlu1 receptors, LY354740 provides insights into the broader context of mGlu receptor pharmacology and potential therapeutic applications. [] Its neuroprotective effects highlight the diverse roles of mGlu receptors in CNS disorders and potential therapeutic avenues. []
Classification
BAY 36-7620 falls under the category of pharmacological agents specifically targeting metabotropic glutamate receptors. It is classified as a non-competitive antagonist and an inverse agonist for mGluR1, which means it inhibits receptor activity even in the absence of an agonist. The compound has been studied primarily in the context of neuroscience, where it influences synaptic plasticity and cognitive functions.
Synthesis Analysis
The synthesis of BAY 36-7620 involves several key steps that utilize organic chemistry techniques. Although specific synthetic pathways are not detailed in the available literature, it typically includes:
Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for forming the cyclopentane structure.
Cyclization: A crucial step likely involves cyclization reactions to form the hexahydro-cyclopental structure.
Functionalization: Subsequent reactions introduce the naphthylmethyl group, essential for the compound's biological activity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>98%).
Technical parameters like reaction temperatures, solvents, and catalysts are critical but not explicitly provided in the literature reviewed.
Molecular Structure Analysis
The molecular structure of BAY 36-7620 can be described as follows:
Core Structure: It features a cyclopentane ring fused with a naphthalene moiety.
Functional Groups: The molecule includes a methylidene group and a ketone functional group.
The structural formula can be represented as:
BAY 36 7620= 3aS 6aS 6a Naphthalen 2 ylmethyl 5 methyliden hexahydro cyclopental c furan 1 on
This structure is significant because it allows BAY 36-7620 to interact selectively with mGluR1, influencing its binding affinity and biological activity.
Chemical Reactions Analysis
BAY 36-7620 participates in several chemical reactions primarily associated with its antagonistic action on mGluR1. Key reactions include:
Binding Interactions: BAY 36-7620 binds to mGluR1 without displacing glutamate, indicating a non-competitive mechanism.
Inhibition of Inositol Phosphate Production: It significantly reduces inositol phosphate production upon receptor stimulation, demonstrating its antagonistic effects on signal transduction pathways.
Concentration Dependence: The inhibitory effect is concentration-dependent, with an IC50 value reported at approximately 0.16 μM against glutamate-induced activation.
Mechanism of Action
The mechanism of action for BAY 36-7620 involves its interaction with mGluR1:
Non-Competitive Antagonism: It inhibits receptor activation by binding to an allosteric site on mGluR1, decreasing the receptor's response to glutamate without competing for the binding site.
Inverse Agonism: By stabilizing the inactive state of mGluR1, BAY 36-7620 reduces constitutive activity, which is crucial for modulating synaptic transmission and plasticity.
Impact on Signaling Pathways: This modulation affects downstream signaling pathways such as phospholipase C activation and inositol phosphate signaling, which are vital for neuronal communication and plasticity.
Physical and Chemical Properties Analysis
BAY 36-7620 exhibits several notable physical and chemical properties:
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.
Stability: Stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
Key data points include:
These properties are essential for understanding its behavior in biological systems and potential applications.
Applications
BAY 36-7620 has several scientific applications primarily within neuroscience research:
Neuropharmacology Studies: It serves as a tool compound to study the role of mGluR1 in synaptic plasticity and cognitive functions such as learning and memory.
Behavioral Research: Experiments have shown that BAY 36-7620 can impair acquisition tasks in animal models, suggesting its potential use in studying cognitive deficits associated with various neurological disorders.
Therapeutic Potential: Due to its selective action on mGluR1, there is interest in exploring BAY 36-7620's potential therapeutic applications for conditions such as anxiety disorders or schizophrenia where glutamatergic signaling is disrupted.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
B355252 is a neuroprotective agent. It potentiates NGF-induced neurite outgrowth in NS-1 cells (EC50 = ~1 μM). B355252 inhibits glutamate-induced excitotoxicity in HT-22 cells in a concentration-dependent manner and inhibits glutamate-induced decreases in GSH levels and increases in Bax levels, intracellular accumulation of calcium, and production of reactive oxygen species (ROS) in HT-22 cells when used at a concentration of 8 μM. It also inhibits decreases in cell viability, increases in ROS production, and mitochondrial membrane depolarization induced by 6-hydroxydopamine (6-OHDA;) in HT-22 cells, an in vitro model of Parkinson’s disease. Novel potentiator of nerve growth factor (NGF)-induced neurite outgrowth, blocking Ca2+ and ROS production, suppressing glutamate-evoked oxidative stress, and altering the phosphorylation states of Erk kinases B355252 is a neuroprotective agent that potentiates nerve growth factor (NGF)-induced neurite outgrowth and protects against cell death caused by glutamate-evoked oxidative stress.
B 746 is an antibacterial agent primarily used in therapy for leprosy and Mycobacterium avium infections as well as against Mycobacterium tuberculosis, including those with multi-drug resistance.
B 581 is a dipeptide obtained from the tetrapeptide Cys-Val-Phe-Met by reduction of the amide carbonyl groups of the Cys and Val residues. It has a role as a peptidomimetic and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor.